molecular formula C8H14O3 B2504998 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol CAS No. 2169090-39-3

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol

Cat. No.: B2504998
CAS No.: 2169090-39-3
M. Wt: 158.197
InChI Key: HIBCDLJGRJXEIV-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the cyclization of a suitable diol precursor under acidic conditions to form the spirocyclic ring. The hydroxymethyl group can then be introduced via a hydroxymethylation reaction using formaldehyde and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    5,8-Dioxaspiro[3.5]nonane: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    6-Hydroxy-5,8-dioxaspiro[3.5]nonane: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    5,8-Dioxaspiro[3.5]nonan-6-one: Contains a ketone group instead of a hydroxymethyl group.

Uniqueness

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol is unique due to the presence of both the spirocyclic ring and the hydroxymethyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5,8-dioxaspiro[3.5]nonan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-4-7-5-10-6-8(11-7)2-1-3-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBCDLJGRJXEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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